molecular formula C12H15N3O B14624899 7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one CAS No. 57980-09-3

7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B14624899
CAS No.: 57980-09-3
M. Wt: 217.27 g/mol
InChI Key: UQXVFHJJRFPALT-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a dimethylamino group and two methyl groups attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable naphthyridine derivative, the introduction of dimethylamino and methyl groups can be achieved through nucleophilic substitution and alkylation reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt): A known inhibitor of protein kinase CK2.

    4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar structural features.

    2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): A compound with comparable biological activities.

Uniqueness

7-(Dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2(1H)-one stands out due to its unique naphthyridine core and the presence of both dimethylamino and methyl groups

Properties

CAS No.

57980-09-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

7-(dimethylamino)-1,4-dimethyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H15N3O/c1-8-7-11(16)15(4)12-9(8)5-6-10(13-12)14(2)3/h5-7H,1-4H3

InChI Key

UQXVFHJJRFPALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=N2)N(C)C)C

Origin of Product

United States

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